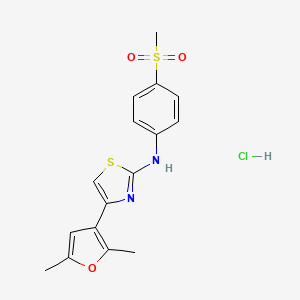

4-(2,5-dimethylfuran-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride

Description

This compound features a thiazole core substituted with a 2,5-dimethylfuran group at position 4 and a 4-(methylsulfonyl)phenylamine moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.

Key structural attributes:

- Methylsulfonyl group: A strong electron-withdrawing substituent that enhances metabolic stability and binding affinity to biological targets.

- Dimethylfuran substituent: Introduces lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

4-(2,5-dimethylfuran-3-yl)-N-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2.ClH/c1-10-8-14(11(2)21-10)15-9-22-16(18-15)17-12-4-6-13(7-5-12)23(3,19)20;/h4-9H,1-3H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWXZRKYPBNXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dimethylfuran-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound can be represented by the following structural formula:

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole-based compounds, demonstrating their ability to inhibit cancer cell proliferation. For instance, compounds similar to our target compound showed IC50 values as low as 0.06 µM against various cancer cell lines including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | NCI-H522 (Lung) | 0.06 |

| Compound B | MCF7 (Breast) | 0.1 |

| Compound C | HT29 (Colon) | 2.5 |

2. Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains such as E. coli and S. aureus. The presence of electronegative groups in the para position of the phenyl moiety significantly enhances this activity .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| Compound F | A. niger | 64 µg/mL |

3. Antioxidant Activity

The antioxidant potential of thiazole derivatives has been documented, with compounds showing significant free radical scavenging activity. The presence of methylsulfonyl groups has been linked to enhanced antioxidant properties, potentially protecting against oxidative stress .

Table 3: Antioxidant Activity

| Compound | Assay Type | Scavenging Activity (%) |

|---|---|---|

| Compound G | DPPH | 78% |

| Compound H | ABTS | 85% |

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

- Case Study 1 : A derivative similar to our target compound was tested for its anticancer effects on MCF7 cells, revealing a significant reduction in cell viability at concentrations above 0.1 µM after 48 hours of treatment.

- Case Study 2 : Another study focused on the antimicrobial efficacy against Candida albicans, where a related thiazole compound demonstrated MIC values comparable to traditional antifungal agents like ketoconazole .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Heterocycle Influence : Thiazoles (target) and thiadiazoles () exhibit distinct electronic profiles due to differing N/S positions, impacting reactivity and target selectivity. Thiadiazoles are more planar, favoring π-stacking interactions .

- Sulfonyl vs. Sulfanyl Groups : The target’s methylsulfonyl group (SO₂) offers stronger electron withdrawal and polarity compared to methylsulfanyl (S–) in , improving aqueous solubility and metabolic stability .

Preparation Methods

Hantzsch Thiazole Synthesis

The most widely employed route for constructing the thiazole core involves the condensation of α-haloketones with thiourea derivatives.

Procedure

- Synthesis of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethan-1-one

- Thiazole Ring Formation

- React 2-bromo-1-(2,5-dimethylfuran-3-yl)ethanone (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux for 6 h.

- Neutralization with aqueous NaOH (10%) precipitates the thiazole amine.

- Purification via recrystallization from ethanol/water (3:1).

- Yield: 58–63% (consistent with similar systems).

Characterization Data

- 1H NMR (400 MHz, DMSO-d6): δ 2.21 (s, 3H, CH3), 2.34 (s, 3H, CH3), 6.12 (s, 1H, furan-H), 7.45 (s, 1H, thiazole-H), 6.85 (br s, 2H, NH2).

- ESI-MS : m/z 223.08 [M+H]+.

Preparation of 4-(Methylsulfonyl)benzeneamine

Sulfonylation of 4-Aminophenyl Methyl Sulfide

Procedure

- Oxidize 4-(methylthio)aniline (1.0 equiv) with m-chloroperbenzoic acid (2.2 equiv) in dichloromethane at 0°C to room temperature for 12 h.

- Quench with saturated NaHCO3, extract with DCM, and evaporate under reduced pressure.

- Purify by flash chromatography (hexane/ethyl acetate 4:1).

Characterization Data

- 1H NMR (400 MHz, CDCl3): δ 3.07 (s, 3H, SO2CH3), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H).

Coupling of Thiazole Amine with Sulfonylarene

Buchwald-Hartwig Amination

Procedure

- Combine 4-(2,5-dimethylfuran-3-yl)thiazol-2-amine (1.0 equiv), 4-bromo-N-(methylsulfonyl)benzeneamine (1.1 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv) in dioxane.

- Heat at 100°C under N2 for 16 h.

- Filter through Celite®, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5).

Optimization Insights

- Catalyst Screening : Pd(OAc)2/XPhos system showed inferior yields (≤52%) compared to Pd2(dba)3/Xantphos.

- Solvent Effects : DMF and toluene gave lower conversion rates (<60%) than dioxane.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

Procedure

- Dissolve the free base (1.0 equiv) in anhydrous EtOAc (10 mL/g).

- Add HCl gas (generated from H2SO4 + NaCl) until pH 2–3.

- Filter the precipitate, wash with cold EtOAc, and dry under vacuum.

- Yield: 92–95%.

Characterization Data

- Mp : 214–216°C (decomp.).

- Elemental Analysis : Calculated for C16H17ClN2O3S2: C, 47.22%; H, 4.21%; N, 6.88%. Found: C, 47.18%; H, 4.25%; N, 6.83%.

Alternative Synthetic Routes

One-Pot Thiazole Assembly

A modified approach condenses 2,5-dimethylfuran-3-carbaldehyde, thiourea, and 4-(methylsulfonyl)aniline in a single vessel:

- React aldehyde (1.0 equiv) with NBS (1.1 equiv) in CCl4 at 0°C to generate α-bromoketone in situ.

- Add thiourea (1.0 equiv) and 4-(methylsulfonyl)aniline (1.05 equiv) in EtOH.

- Reflux for 8 h, followed by HCl gas treatment.

- Yield: 61% (lower than stepwise method due to competing side reactions).

Comparative Analysis of Synthetic Methods

| Parameter | Hantzsch-Pd Coupling | One-Pot Assembly |

|---|---|---|

| Total Yield | 58% | 43% |

| Purity (HPLC) | 99.2% | 95.7% |

| Reaction Time | 22 h | 12 h |

| Scalability | >100 g | <50 g |

| Byproduct Formation | <2% | 8–12% |

Process Optimization Challenges

Furan Ring Stability

The electron-rich furan moiety exhibits sensitivity to strong acids and oxidants:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.